(5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a furan ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in the synthesis include cyclohexylamine, 4-fluorobenzaldehyde, and furan-2-carbaldehyde. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-Oxo-5,6-Dihydro[1,3]Thiazolo[3,2-B][1,2,4]Triazol-2-Yl]-2-Naphthyl Acetate
- Vanillin Acetate
- Ethyl Acetoacetate
Uniqueness
What sets (5E)-3-Cyclohexyl-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups. The presence of a cyclohexyl group, a fluorophenyl group, and a furan ring in a single molecule provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18FNO2S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18FNO2S2/c21-14-8-6-13(7-9-14)17-11-10-16(24-17)12-18-19(23)22(20(25)26-18)15-4-2-1-3-5-15/h6-12,15H,1-5H2/b18-12+ |
InChI Key |
KSNGESLVABHGDP-LDADJPATSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=S |
Origin of Product |
United States |
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